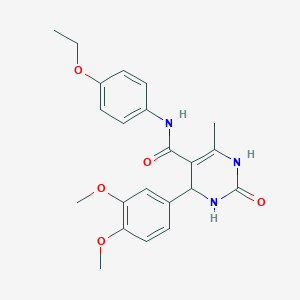

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, ethoxy, methyl, and pyrimidine rings, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-keto esters with amidines. The specific reagents and conditions may vary, but generally, the reaction requires heating and the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring and controlling the reaction parameters can also help in achieving consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions

Biologische Aktivität

The compound 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to detail the compound's biological activity, including its effects on cellular mechanisms and potential therapeutic applications.

- Molecular Formula : C22H25N3O5

- Molecular Weight : 411.45 g/mol

- CAS Number : 380644-44-0

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Notably, compounds with similar structures have been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds resembling this structure often inhibit key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : They can affect signaling cascades such as ERK and p38 MAPK pathways, which are crucial in various cellular processes including proliferation and differentiation.

Antimelanogenic Effects

Recent studies have highlighted the role of similar compounds in promoting melanogenesis. For instance, a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was found to enhance melanin synthesis in B16F10 melanoma cells and primary human melanocytes. The mechanism involved activation of the Upstream Stimulating Factor 1 (USF1) pathway and increased expression of tyrosinase , a key enzyme in melanin production .

| Study Reference | Compound | Effect Observed | Mechanism |

|---|---|---|---|

| DMPB | Increased melanogenesis | USF1-mediated tyrosinase expression | |

| DMPB | Hyperpigmentation in vivo | Activation of ERK and p38 pathways |

Anticancer Potential

The pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : By modulating cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle.

- Induction of Apoptosis : Activation of caspases is often observed, leading to programmed cell death.

Case Studies

- In Vitro Studies : In studies involving B16F10 cells treated with DMPB, significant increases in melanin content were noted alongside elevated levels of tyrosinase and USF1. These findings suggest potential applications for treating conditions like vitiligo or other hypopigmentation disorders .

- In Vivo Studies : Hyperpigmentation was observed in brown guinea pigs treated with DMPB, indicating that the compound may have therapeutic potential for skin pigmentation disorders .

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-30-16-9-7-15(8-10-16)24-21(26)19-13(2)23-22(27)25-20(19)14-6-11-17(28-3)18(12-14)29-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEWRBDGPQBKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.